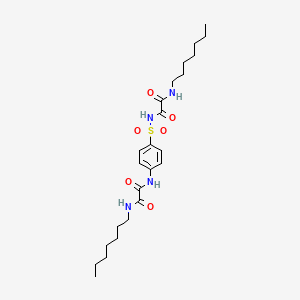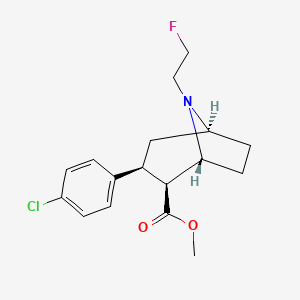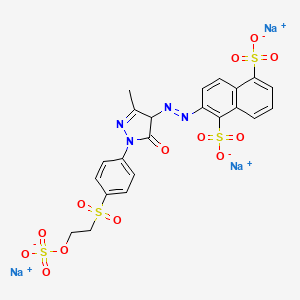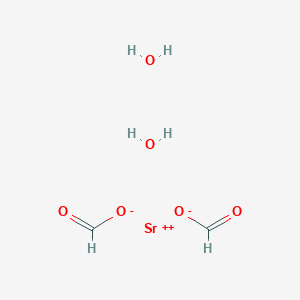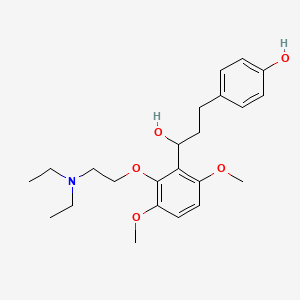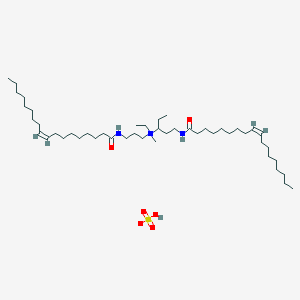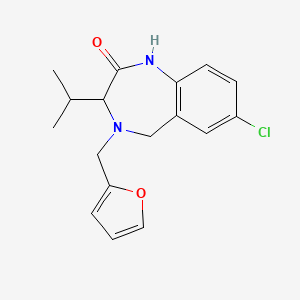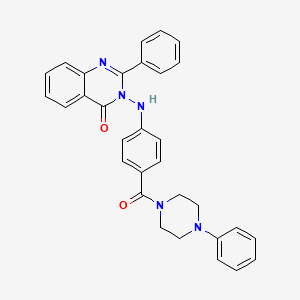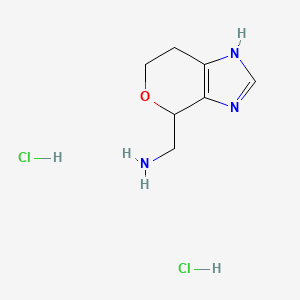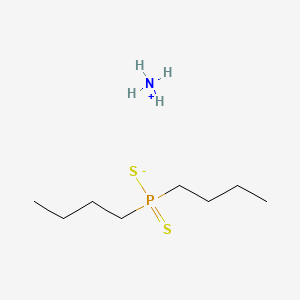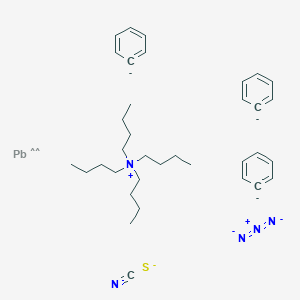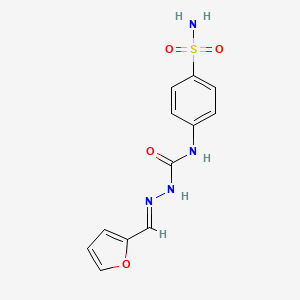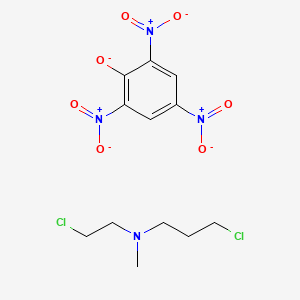
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate typically involves the reaction of N-methyl-3-chloropropylamine with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The resulting compound is then treated with picric acid to form the picrate salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a tool in medicinal chemistry.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate involves its interaction with specific molecular targets. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
N-2-Chloroethyl-N-methyl-3-chloropropylamine picrate can be compared with other similar compounds, such as:
N-Methyl-3-chloropropylamine hydrochloride: This compound shares a similar structure but lacks the picrate group.
2-Chloroethylamine hydrochloride: This compound has the chloroethyl group but lacks the chloropropyl and picrate groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
92168-03-1 |
|---|---|
Molecular Formula |
C12H15Cl2N4O7- |
Molecular Weight |
398.17 g/mol |
IUPAC Name |
3-chloro-N-(2-chloroethyl)-N-methylpropan-1-amine;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H13Cl2N.C6H3N3O7/c1-9(6-4-8)5-2-3-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H2,1H3;1-2,10H/p-1 |
InChI Key |
QLAODASTEKOEEM-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


